molecular formula C6H3Cl2FO B1335240 2,3-Dichloro-6-fluorophenol CAS No. 886497-60-5

2,3-Dichloro-6-fluorophenol

Cat. No. B1335240
CAS RN: 886497-60-5
M. Wt: 180.99 g/mol
InChI Key: ODZXPXPRCGLXRT-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorophenol is an organic compound that is widely used in scientific research. It is a member of the phenol family, which is known for its wide range of applications in the pharmaceutical, agricultural, and food industries. This compound is of particular interest due to its unique properties, which make it a useful tool in scientific research.

Scientific Research Applications

Monofluoro- and Monochlorophenols Structure under Varying Conditions

Research on derivatives of 2,3-Dichloro-6-fluorophenol, such as 2-fluorophenol and 3-chlorophenol, has revealed intricate details about their structures at low temperatures and high pressures. These studies provide insights into hydrogen-bond formations and molecular interactions, which are critical for understanding the behavior and applications of these compounds in various scientific domains (Oswald et al., 2005).

Conformer Geometries and Rotational Spectra The rotational spectra and conformer geometries of related molecules, such as 2-fluorophenol, have been extensively studied. These studies contribute to our understanding of molecular interactions and the stability of various conformers, which is valuable in the field of molecular spectroscopy and for the development of materials with specific properties (Bell et al., 2017).

Molecular Interactions and Reactivity

Hydrogen-Atom Tunneling and Isomerization Research on molecules like 2-chloro-6-fluorophenol, closely related to this compound, has demonstrated fascinating phenomena such as hydrogen-atom tunneling and isomerization in low-temperature matrices. These studies not only unravel the complex behavior of halogenated phenols but also shed light on their reactivity and stability under different conditions (Nanbu et al., 2011).

Applications in Biodegradation and Environmental Sciences

Degradation by Rhodococcus Strain Certain bacteria, like a strain of Rhodococcus, have been found capable of degrading compounds such as 2-fluorophenol, demonstrating potential applications in bioremediation and environmental clean-up. This research opens up avenues for using microbial pathways to degrade pollutants and offers insights into the metabolic pathways involved (Duque et al., 2012).

Oxidation by Tyrosinase and Enzymatic Reactions The activity of enzymes like tyrosinase towards fluorophenols has been studied to understand the enzymatic pathways and the chemical reactivity of these compounds. These insights are crucial for biotechnological applications where enzymatic processes are used for synthesis and degradation of complex organic molecules (Battaini et al., 2002).

Safety and Hazards

2,3-Dichloro-6-fluorophenol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It’s known that dcfp belongs to the phenol family and has been widely used in various fields, including pharmaceuticals, agrochemicals, and material science.

Mode of Action

It’s known that halogenated phenols, such as dcfp, can facilitate intramolecular hydrogen bonding between hydroxyl hydrogens and halogen atoms . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that bacterial degradation of chlorophenols occurs via two main pathways . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway. Polychlorinated phenols are utilized by bacteria via hydroquinone/hydroxyhydroquinone followed by the meta-cleavage of its aromatic ring with the formation of maleylacetate and then β-ketoadipate .

Pharmacokinetics

The physicochemical properties of dcfp, such as its molecular weight (18099 g/mol) and its solid physical form, could potentially influence its bioavailability .

Result of Action

It’s known that the presence of halogen substituents in the 4 and 6 positions is likely to facilitate the intramolecular hydrogen bonding between hydroxyl hydrogens and the halogen atoms . This interaction could potentially influence the compound’s effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCFP . For instance, the degradation of similar compounds, such as fluroxypyr, in soils has been shown to be influenced by multiple factors including soil microbe, soil type, dissolved organic matter (DOM), temperature, and soil moisture . These factors could potentially also influence the action of DCFP.

properties

IUPAC Name

2,3-dichloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZXPXPRCGLXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402914
Record name 2,3-Dichloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886497-60-5
Record name 2,3-Dichloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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